molecular formula C23H16Cl2O4 B11151924 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11151924
M. Wt: 427.3 g/mol
InChI Key: FAKYSXRCBSCQMJ-UHFFFAOYSA-N
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Description

7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,6-dichlorobenzyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the reaction of 4-(4-methoxyphenyl)-2H-chromen-2-one with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H16Cl2O4

Molecular Weight

427.3 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C23H16Cl2O4/c1-27-15-7-5-14(6-8-15)18-12-23(26)29-22-11-16(9-10-17(18)22)28-13-19-20(24)3-2-4-21(19)25/h2-12H,13H2,1H3

InChI Key

FAKYSXRCBSCQMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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